Acefylline Piperazine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18833-13-1 |
|---|---|
Molecular Formula |
C100H150N46O32 |
Molecular Weight |
2508.6 g/mol |
IUPAC Name |
octakis(2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid);piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI Key |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Other CAS No. |
5690-66-4 |
Pictograms |
Irritant |
Synonyms |
acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |
Origin of Product |
United States |
Foundational & Exploratory
Acefylline Piperazine and Adenosine Receptor Antagonism: A Scrutiny of Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Adenosine Receptors and Xanthine Antagonists
Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6][7] These receptors are widely distributed throughout the body and are involved in cardiovascular, neurological, inflammatory, and respiratory functions.[7] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[6]
Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective antagonists of adenosine receptors.[8] Acefylline, the active component of acefylline piperazine, is structurally related to theophylline (1,3-dimethylxanthine) as 7-theophyllineacetic acid.[3] This structural similarity strongly suggests that this compound also functions as an adenosine receptor antagonist. However, the critical determinant of its therapeutic profile and potential side effects lies in its selectivity, or lack thereof, for the different adenosine receptor subtypes.
Quantitative Analysis of Xanthine Derivatives at Adenosine Receptors
While specific binding affinity (Ki) or functional inhibitory concentration (IC50) values for this compound at the A1, A2A, A2B, and A3 adenosine receptors are not available in the public domain, an analysis of related xanthine compounds provides a valuable framework for understanding potential selectivity profiles. The following table summarizes the reported Ki values for several common xanthine derivatives at different adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| Theophylline | 10,000 | 25,000 | 13,000 | >100,000 | Non-selective |
| Caffeine | 20,000 | 40,000 | 15,000 | >100,000 | Non-selective |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | 0.47 | 70.5 | - | - | A1 selective |
| 3,7-Dimethyl-1-propargylxanthine (DMPX) | Low µM | High nM | High nM | - | A2 selective |
| 1-Propylxanthine | >2,500 | >10,000 | 360 | >10,000 | A2B selective |
Note: Data is compiled from various sources and should be considered illustrative.[1][8][9] The absence of data for certain receptor subtypes is noted with "-".
As the table illustrates, minor structural modifications to the xanthine scaffold can significantly alter the affinity and selectivity for adenosine receptor subtypes. For instance, the addition of an 8-cyclopentyl group in DPCPX confers high selectivity for the A1 receptor.[9] Given that acefylline is a 7-substituted theophylline derivative, it is plausible that its selectivity profile differs from that of theophylline, though without empirical data, this remains speculative.
Experimental Protocols for Determining Adenosine Receptor Selectivity
The determination of a compound's selectivity for different receptor subtypes is a cornerstone of pharmacological research. The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with adenosine receptors.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing a single subtype of human adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype:
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger, cAMP. For adenosine receptors, this allows for the determination of whether a compound is an agonist or an antagonist and its potency (EC50 or IC50).
Objective: To determine the functional antagonist potency (IC50) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Whole cells stably expressing a single subtype of human adenosine receptor.
-
A known adenosine receptor agonist for each subtype (e.g., NECA).[14]
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) and a phosphodiesterase inhibitor for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the appropriate adenosine receptor agonist (typically at its EC80 concentration to ensure a robust signal).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response, is determined by non-linear regression.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascades and experimental procedures can aid in understanding the complex pharmacology of adenosine receptors.
Caption: Adenosine receptor signaling pathways.
References
- 1. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acefylline [drugcentral.org]
- 3. Acefylline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptor subtypes: characterization and therapeutic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity [pubmed.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. innoprot.com [innoprot.com]
Acefylline Piperazine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Acefylline Piperazine, a bronchodilator and antiasthmatic agent. The document summarizes its core chemical properties, explores its mechanism of action, and provides a foundation for further research and development.
Core Chemical Properties
This compound is a salt composed of two molecules of the xanthine derivative Acefylline and one molecule of Piperazine. This 2:1 stoichiometric ratio is crucial for its therapeutic properties. The molecular formula and weight have been subject to some variation in literature; however, the most consistent data points to the following:
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀N₂·(C₉H₁₀N₄O₄)₂ | [1] |
| Molecular Weight | 562.54 g/mol | [2] |
| Alternative Formula | C₉H₁₀N₄O₄·½C₄H₁₀N₂ | [3] |
| CAS Registry Number | 18833-13-1 | [1][2][3][4] |
Note: Discrepancies in reported molecular weights and formulas exist across various databases. The values presented here are based on the 2:1 salt composition, which is the most widely accepted.
Mechanism of Action: A Dual Approach
This compound's therapeutic effects in respiratory conditions such as asthma, emphysema, and bronchitis stem from its dual mechanism of action. It functions as both a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2]
Phosphodiesterase Inhibition
The primary mechanism involves the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in bronchial smooth muscle cells result in relaxation and subsequent bronchodilation.
References
An In-depth Technical Guide to Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acefylline Piperazine, a xanthine derivative used primarily as a bronchodilator. The document consolidates key chemical, pharmacological, and mechanistic data, presented in a structured format to support research and development activities.
Chemical and Physical Properties
This compound is a combination of acefylline (a derivative of theophylline) and piperazine.[1] This salt formation is designed to improve solubility and reduce the gastric irritation sometimes associated with theophylline-based drugs.[2][3]
| Identifier | Value | Source(s) |
| CAS Registry Number | 18833-13-1 | [2][3][4][5][6][7] |
| Chemical Name | 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with piperazine (2:1) | [3][5] |
| Molecular Formula | C₂₂H₃₀N₁₀O₈ (or C₄H₁₀N₂·(C₉H₁₀N₄O₄)₂) | [2][4] |
| Molecular Weight | 562.54 - 563 g/mol | [2][4] |
| Therapeutic Class | Antiasthmatic, Bronchodilator, Xanthine Derivative | [1][4][8] |
| ATC Code | R03DA09 | [4][8][9] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound in obstructive airway diseases are attributed to several proposed mechanisms of action, primarily centered around smooth muscle relaxation and anti-inflammatory effects. Like other xanthines, its precise mechanism is not fully elucidated, but key pathways have been identified.[1][2]
Key Mechanisms:
-
Phosphodiesterase (PDE) Inhibition : this compound acts as a non-selective phosphodiesterase inhibitor.[4] By inhibiting PDE enzymes (with some studies pointing specifically to PDE-4), it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP).[10][11][12] The resulting increase in cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn inhibits the phosphorylation of myosin light chains, causing smooth muscle relaxation and bronchodilation.[10] However, it is noted that this effect may not occur at standard clinical concentrations.[2][3][13]
-
Adenosine Receptor Antagonism : The drug functions as an antagonist at adenosine receptors.[1][2][11][12] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, this compound prevents adenosine-mediated effects, contributing to wider airways.[1]
-
Other Potential Mechanisms : Additional proposed actions include prostaglandin antagonism, effects on intracellular calcium, and activation of peptidylarginine deiminase (PAD).[3][11][12][13] It also has a stimulant effect on the central nervous and respiratory systems.[1][2]
Caption: Proposed mechanisms of action for this compound.
Pharmacokinetics and Pharmacodynamics
Detailed quantitative pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and half-life, are not consistently available in published literature.[8]
-
Pharmacodynamics : The primary pharmacodynamic effects are respiratory and cardiovascular. It relaxes bronchial smooth muscle, stimulates the respiratory center, and has stimulant effects on the myocardium.[1][2] It may also decrease peripheral resistance and cause diuresis.[2][3]
-
Metabolism : As a xanthine derivative, it is expected to be metabolized via the cytochrome P-450 system, particularly CYP1A2, similar to other drugs in its class like caffeine and theophylline.[8] This suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[8][10]
Experimental Protocols and Methodologies
Standardized, publicly available experimental protocols for this compound are limited. However, methodologies can be inferred from existing research and general pharmacological principles.
To quantify the inhibitory effect on phosphodiesterases, a typical protocol would involve:
-
Enzyme Source : Use of purified recombinant PDE isoenzymes (e.g., PDE4) or crude extracts from relevant tissues (e.g., rat lung).[11]
-
Substrate : A labeled substrate, such as [³H]-cAMP, is used.
-
Incubation : The enzyme is incubated with the substrate and varying concentrations of this compound. A control using the solvent (e.g., DMSO) is run in parallel.[13]
-
Separation : The product ([³H]-AMP) is separated from the unreacted substrate using chromatography or capture on beads.
-
Quantification : The amount of product is measured via scintillation counting.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
For the determination of this compound in pharmaceutical formulations or biological samples, established analytical techniques are employed.
-
Method : A 2007 study describes the use of chemometrics-assisted spectrophotometry and high-performance liquid chromatography (HPLC) for the simultaneous determination of this compound in multi-component mixtures.[3]
-
General HPLC Protocol Outline :
-
Sample Preparation : Extraction of the drug from the matrix (e.g., plasma, formulation) followed by filtration.
-
Mobile Phase : A suitable mixture of solvents (e.g., acetonitrile and a buffered aqueous solution).
-
Stationary Phase : A C18 column is commonly used for reverse-phase chromatography.
-
Detection : UV spectrophotometry at a wavelength corresponding to the absorbance maximum of acefylline.
-
Quantification : A calibration curve is generated using certified reference standards to determine the concentration in the unknown sample.
-
Caption: General workflows for in vitro and analytical studies.
References
- 1. pillintrip.com [pillintrip.com]
- 2. biocat.com [biocat.com]
- 3. medkoo.com [medkoo.com]
- 4. drugs.com [drugs.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C100H150N46O32 | CID 76959346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Acefylline - Wikipedia [en.wikipedia.org]
- 10. healthwire.pk [healthwire.pk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to the Anti-inflammatory Effects of Acefylline Piperazine
Abstract
Acefylline Piperazine, a xanthine derivative, is primarily recognized for its bronchodilator properties in the treatment of obstructive airway diseases[1][2]. However, its therapeutic efficacy is also significantly attributed to its anti-inflammatory effects. This technical guide delineates the core molecular mechanisms, experimental evaluation protocols, and key data points relevant to the anti-inflammatory action of this compound. The primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[3][4]. Elevated cAMP levels subsequently downregulate the production of key pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3]. This guide provides detailed methodologies for standard in vitro and in vivo assays and presents illustrative data to serve as a benchmark for research and development.
Core Molecular Mechanism of Action
The anti-inflammatory activity of Acefylline is rooted in its role as a phosphodiesterase inhibitor. Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP, thus terminating their signaling.
-
Inhibition of Phosphodiesterase (PDE): In inflammatory cells like macrophages and neutrophils, PDE4 is the predominant isoform. Acefylline inhibits the action of PDE4, preventing the breakdown of cAMP to AMP[3].
-
Elevation of Intracellular cAMP: This inhibition leads to an accumulation of intracellular cAMP[3].
-
Downregulation of Inflammatory Response: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates or inhibits various pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This cascade ultimately suppresses the gene expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other mediators like nitric oxide (NO)[4][5].
This pathway is central to reducing the inflammatory component of diseases like asthma and chronic obstructive pulmonary disease (COPD).
References
- 1. drugs.com [drugs.com]
- 2. acefylline [drugcentral.org]
- 3. healthwire.pk [healthwire.pk]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Bronchodilator: A Technical History of Acefylline Piperazine
An in-depth examination of the discovery, development, and mechanistic underpinnings of the xanthine derivative, Acefylline Piperazine, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a salt of theophylline-7-acetic acid (Acefylline) and piperazine, has carved a niche in the therapeutic arsenal for obstructive airway diseases. This technical guide delineates the historical trajectory of its discovery and development, from its early 20th-century origins to its establishment as a bronchodilator. The document provides a comprehensive overview of its synthesis, mechanism of action, preclinical and clinical data, and the experimental methodologies that have defined its scientific understanding. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to provide conceptual clarity.
Discovery and Development Timeline
The journey of this compound is rooted in the broader exploration of xanthine alkaloids for medicinal purposes. Theophylline, a core component of Acefylline, was first isolated from tea leaves in 1888. Its bronchodilator properties, however, were not clinically recognized until the early 20th century.
The direct precursor to this compound, 7-theophyllineacetic acid (Acefylline), was first synthesized in 1922, as documented in a German patent filed by E. Merck (DE 352980). This innovation aimed to improve upon the pharmacological profile of existing xanthines. Subsequently, the salt formation with piperazine was investigated to enhance solubility and tolerability. Key publications in 1949 and 1951 detailed the preparation of various salts of Acefylline, including the piperazine salt, marking a crucial step in the development of the final drug substance.
Table 2.1: Key Milestones in the Development of this compound
| Year | Milestone | Key Contributors/Reference |
| 1922 | First synthesis of Acefylline (7-theophyllineacetic acid) | E. Merck[1] |
| 1949 | Publication on the preparation of Acefylline salts | J. Baisse, Bull. Soc. Chim. Fr.[1] |
| 1951 | Further report on the synthesis of Acefylline salts | M. Milletti, F. Virgili, Chimica[1] |
Synthesis and Manufacturing
This compound is a salt formed by the reaction of two molar equivalents of Acefylline with one molar equivalent of piperazine. The synthesis of Acefylline itself is a critical first step.
Synthesis of Acefylline (7-theophyllineacetic acid)
While the original 1922 patent provides the foundational method, subsequent refinements have been developed. A general approach involves the alkylation of theophylline at the N-7 position with a haloacetic acid derivative.
Experimental Protocol: Synthesis of Acefylline
-
Reaction Setup: Theophylline is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of theophylline.
-
Alkylation: A solution of sodium chloroacetate is added to the theophylline salt solution.
-
Reaction Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution of the chloride by the theophylline anion at the N-7 position.
-
Acidification and Isolation: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 7-theophyllineacetic acid.
-
Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Formation of this compound Salt
The final step involves the reaction of the synthesized Acefylline with piperazine.
Experimental Protocol: Formation of this compound
-
Dissolution: Acefylline is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, with heating.
-
Addition of Piperazine: A stoichiometric amount of piperazine (in a 2:1 molar ratio of Acefylline to piperazine) is dissolved in a minimal amount of the same solvent and added to the Acefylline solution.
-
Crystallization: The mixture is stirred and then allowed to cool slowly to facilitate the crystallization of the this compound salt.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the pharmacological actions of the Acefylline moiety, which is a xanthine derivative. Its mechanism of action is twofold: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that, upon binding to its receptors (A1, A2A, A2B, and A3), can induce bronchoconstriction in sensitive individuals. Acefylline acts as a non-selective competitive antagonist at these receptors, thereby blocking the bronchoconstrictor effects of adenosine. This leads to relaxation of the bronchial smooth muscle and subsequent bronchodilation.
References
Methodological & Application
Preparation of Acefylline Piperazine Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Acefylline Piperazine solutions for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure the consistency and reproducibility of your results.
Introduction
This compound is a xanthine derivative that functions as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2] Its primary mechanism of action involves increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular signaling pathways.[3] This activity makes this compound a compound of interest for research in areas such as respiratory diseases, inflammation, and cardiovascular conditions. Proper preparation of this compound solutions is crucial for obtaining accurate and reliable data in in vitro studies.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 562.54 g/mol | N/A | |
| Solubility | ≥ 40 mg/mL | DMSO | Based on supplier information. |
| 14.7 mg/mL (for Acefylline) | Water | Solubility of the Acefylline component.[4] | |
| Soluble | Ethanol, PBS, Cell Culture Media | Qualitative data; empirical testing is recommended. | |
| Storage of Powder | -20°C | N/A | For long-term storage. |
| Storage of Stock Solutions | -80°C | DMSO, Water, PBS | For long-term storage (up to 1 year). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound that can be serially diluted in aqueous buffers or cell culture media for working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile tube or vial.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of powder).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability.
-
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a ready-to-use aqueous solution of this compound for direct application in in vitro assays.
Materials:
-
This compound powder or a concentrated DMSO stock solution
-
Sterile Phosphate-Buffered Saline (PBS), sterile water, or cell culture medium
-
Sterile conical tubes or flasks
-
Syringe and a 0.22 µm sterile syringe filter
-
Vortex mixer or magnetic stirrer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Maintain sterile conditions throughout the procedure.
-
Dissolution (from powder):
-
Weigh the required amount of this compound powder.
-
Add the desired volume of sterile aqueous solvent (PBS, water, or media).
-
Vortex or stir until the compound is fully dissolved. As with the DMSO stock, gentle warming or sonication may be used to facilitate dissolution.
-
-
Dilution (from DMSO stock):
-
Thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Pipette the required volume of the stock solution into the sterile aqueous solvent to achieve the final desired concentration. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
Sterile Filtration:
-
Draw the prepared aqueous solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or container. This step is critical for removing any potential microbial contaminants.
-
-
Storage and Use:
-
The freshly prepared sterile aqueous solution should be used immediately for best results.
-
If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer storage, preparing fresh solution is recommended.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound's mechanism of action primarily involves the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. Both of these actions lead to an increase in the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and leads to various downstream cellular responses, such as smooth muscle relaxation and reduced inflammation.
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a general workflow for utilizing the prepared this compound solutions in a typical cell-based in vitro experiment.
Caption: General workflow for an in vitro experiment.
References
Application Notes and Protocols for In Vivo Animal Studies with Acefylline Piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for in vivo animal studies involving Acefylline Piperazine. The information is compiled from available scientific literature to aid in the design and execution of preclinical research.
Overview of this compound
This compound is a xanthine derivative with bronchodilator and anti-inflammatory properties. Its primary mechanisms of action are believed to be antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammatory responses. Unlike aminophylline, which is a complex of theophylline and ethylenediamine, this compound is a derivative of theophylline and is reportedly not metabolized to theophylline in the body. It has been suggested to have a better safety profile than aminophylline, with a lower risk of seizures at high doses.[1]
Recommended Dosages for In Vivo Animal Studies
The following tables summarize the recommended starting dosages of this compound for various animal models and routes of administration, based on available literature. It is crucial to note that these are starting points, and optimal doses may vary depending on the specific experimental model, animal strain, and desired therapeutic effect. Dose-response studies are recommended to determine the most effective and safe dosage for your specific research needs.
Table 1: Recommended Starting Dosages of this compound
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Indication/Model | Reference/Rationale |
| Rat | Intraperitoneal (IP) | 140 | General/Anti-convulsant comparison | Equivalent dose to a 100 mg/kg subconvulsive dose of aminophylline based on theophylline content.[1] |
| Oral (p.o.) | 100 - 200 | Anti-inflammatory (Carrageenan-induced paw edema) | General starting dose range for oral administration of xanthine derivatives in rats. | |
| Intravenous (IV) | 10 - 20 | Bronchodilator | Extrapolated from effective intravenous doses of aminophylline in other species. | |
| Mouse | Intraperitoneal (IP) | 50 - 100 | General/Exploratory | Estimated based on the relative potency to aminophylline in rats and typical aminophylline doses in mice. |
| Oral (p.o.) | 50 - 100 | Bronchodilator/Anti-inflammatory | Estimated based on typical oral doses of other xanthine derivatives like caffeine in mice. | |
| Intravenous (IV) | 5 - 10 | Bronchodilator | Estimated based on the relative potency to aminophylline and typical intravenous aminophylline doses in mice. | |
| Guinea Pig | Intraperitoneal (IP) | 50 - 100 | Bronchodilator/Anti-inflammatory | General starting dose range for xanthine derivatives in guinea pigs. |
| Oral (p.o.) | 100 - 200 | Bronchodilator | Based on dosages of other piperazine-containing compounds and xanthine derivatives in guinea pigs. | |
| Intravenous (IV) | 5 - 20 | Bronchodilator (Histamine-induced bronchoconstriction) | Based on the effective dose range of aminophylline for attenuating histamine-induced bronchoconstriction in guinea pigs. |
Table 2: Toxicity Data (LD50)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal (IP) | > 1000 | A study reported no seizures or death at doses up to 1000 mg/kg.[1] |
| Mouse | - | Not Found | - |
| Guinea Pig | - | Not Found | - |
Experimental Protocols
Evaluation of Bronchodilator Activity in Guinea Pigs (Histamine-Induced Bronchoconstriction)
This protocol describes a method to assess the bronchodilator effects of this compound in a guinea pig model of histamine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Histamine dihydrochloride
-
Urethane (anesthetic)
-
Saline (0.9% NaCl)
-
Animal ventilator
-
Aerosol delivery system (nebulizer) or intravenous infusion setup
-
Plethysmograph or system to measure airway resistance and dynamic compliance
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.2 g/kg, IP).
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Drug Administration:
-
Intravenous (IV): Dissolve this compound in sterile saline. Administer the desired dose (e.g., 5, 10, or 20 mg/kg) via the jugular vein cannula 15 minutes before the histamine challenge.
-
Aerosol: Prepare a solution of this compound in saline. Administer the aerosol for a fixed period (e.g., 5 minutes) before the histamine challenge.
-
-
Induction of Bronchoconstriction:
-
Administer an intravenous infusion of histamine (10-20 µg/kg/min) to induce a stable bronchoconstriction, characterized by an increase in airway resistance and a decrease in dynamic compliance.
-
-
Measurement of Bronchodilator Effect:
-
Continuously monitor and record airway resistance and dynamic compliance before and after the administration of this compound and during the histamine challenge.
-
The protective effect of this compound is determined by its ability to attenuate the histamine-induced changes in airway mechanics.
-
-
Data Analysis:
-
Express the changes in airway resistance and dynamic compliance as a percentage of the baseline values.
-
Compare the responses in the this compound-treated group with a vehicle-treated control group.
-
Evaluation of Anti-inflammatory Activity in Rats (Carrageenan-Induced Paw Edema)
This protocol outlines a standard method to evaluate the anti-inflammatory properties of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac sodium (positive control)
-
Saline (0.9% NaCl)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Fasting:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).
-
Fast the animals overnight with free access to water before the experiment.
-
-
Drug Administration:
-
Oral (p.o.): Administer this compound (e.g., 50, 100, 200 mg/kg) or the positive control (e.g., Indomethacin, 10 mg/kg) by oral gavage 60 minutes before carrageenan injection. The vehicle control group receives an equivalent volume of the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Intraperitoneal (IP): Administer this compound (e.g., 70, 140, 280 mg/kg) or the positive control by intraperitoneal injection 30 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its initial volume/thickness.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] * 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound's therapeutic effects are primarily attributed to its interaction with two key signaling pathways:
-
Adenosine Receptor Antagonism: By blocking adenosine receptors (primarily A1 and A2), this compound prevents the bronchoconstrictor and pro-inflammatory effects of adenosine.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, leading to an accumulation of intracellular cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle and a reduction in the release of inflammatory mediators from mast cells and other immune cells.
Mechanism of Action of this compound
Experimental Workflow for Bronchodilator Activity Assay
The following diagram illustrates the general workflow for assessing the bronchodilator activity of this compound in an in vivo animal model.
Workflow for Bronchodilator Assay
Experimental Workflow for Anti-inflammatory Activity Assay
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.
Workflow for Anti-inflammatory Assay
References
- 1. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline has a dose-related effect on the airway response to inhaled histamine and methacholine in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocols for Administering Acefylline Piperazine in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acefylline Piperazine is a xanthine derivative drug that functions as both a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2][3][4] These mechanisms of action lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in effects such as bronchodilation and cardiac stimulation.[1][2][3] It is primarily investigated for its potential therapeutic applications in respiratory conditions like asthma.[2][3] this compound is noted to be less toxic and cause less gastric irritation compared to theophylline.[3] This document provides detailed application notes and standardized protocols for the administration of this compound to common laboratory animals to support preclinical research.
Data Presentation
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and a combination product in various laboratory animal species.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Intraperitoneal | MTD | > 1000 mg/kg | [5] |
MTD: Maximum Tolerated Dose (did not cause seizure or death)
Table 2: Toxicity of this compound in Combination with Bromhexine
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD₅₀ | > 5 g/kg | [6] |
| Rabbit | Oral | LD₅₀ | > 4 g/kg | [6] |
| Dog | Oral | LD₅₀ | > 10 g/kg | [6] |
| Newborn Rat | Oral | LD₅₀ | > 1 g/kg | [6] |
| Rat | Intraperitoneal | LD₅₀ | 2 g/kg | [6] |
| Mouse | Oral | NOAEL (5 weeks) | 200 mg/kg | [6] |
| Rat | Oral | NOAEL (26 or 100 weeks) | 25 mg/kg | [6] |
LD₅₀: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level. Data is for a combination product of this compound and Bromhexine.
Pharmacokinetic Data
Table 3: Pharmacokinetics of Theophylline in Rabbits
| Parameter | Route of Administration | Value | Reference |
| Half-life (t½) | Intravenous | 2.8 - 4.4 hours | [7] |
| Volume of Distribution (Vd) | Intravenous | 0.708 L/kg | [7] |
Experimental Protocols
General Guidelines for Administration
When administering any substance to laboratory animals, it is crucial to adhere to institutional and national guidelines for animal welfare.[8] All procedures should be performed by trained personnel.[8]
Vehicle Selection and Preparation: this compound can be prepared for in vivo administration using a variety of vehicles. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a working solution can be prepared by first dissolving the compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween 80, and finally saline or PBS to the desired concentration.[1] It is recommended to warm the final solution to room or body temperature before administration to avoid animal discomfort.
Protocol 1: Oral Gavage in Rats
This protocol is adapted from standard procedures for oral gavage in rodents.[8][9]
Materials:
-
This compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[8]
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[8][9]
-
Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the correct position, administer the this compound solution slowly.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 15 minutes.[9]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on standard guidelines for intraperitoneal injections in mice.
Materials:
-
This compound solution
-
Sterile syringe and needle (e.g., 25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the appropriate injection volume.
-
Restraint: Restrain the mouse by gently grasping the loose skin over the shoulders and turning it to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Disinfect the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel. If aspiration is clear, inject the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling
This compound exerts its effects in part by inhibiting phosphodiesterase, the enzyme responsible for the breakdown of cyclic AMP (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: this compound inhibits PDE, increasing cAMP and leading to bronchodilation.
Mechanism of Action: Adenosine Receptor Antagonism
As a xanthine derivative, this compound also acts as an antagonist at adenosine receptors. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3) which are G-protein coupled receptors. A1 and A3 receptors are typically coupled to Gi, which inhibits adenylyl cyclase, while A2A and A2B receptors are coupled to Gs, which stimulates adenylyl cyclase. By blocking these receptors, this compound can modulate downstream signaling pathways.
Caption: this compound antagonizes adenosine receptors, modulating adenylyl cyclase activity.
Experimental Workflow: Acute Toxicity Study
The following diagram outlines a typical workflow for an acute oral toxicity study in rats, as described in OECD guidelines.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechfarm.co.il [biotechfarm.co.il]
- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theophylline absorption and disposition in rabbits: oral, intravenous, and concentration-dependent kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of intranasal and intratracheal pentoxifylline in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Absolute bioavailability and metabolism of aceclofenac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Acefylline Piperazine
Introduction
Acefylline Piperazine is a bronchodilator used in the treatment of asthma and other chronic obstructive pulmonary diseases.[1] It is a salt of theophylline-7-acetic acid and piperazine. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.
Principle
The method utilizes reversed-phase chromatography on a C18 column with an isocratic mobile phase consisting of a mixture of methanol and water. The detection of this compound is carried out using a UV detector. The method is validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[1]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV/Vis detector |
| Column | X-SELECT HSS C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min[1][2] |
| Injection Volume | 20 µL |
| Detector Wavelength | 214 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation: Mix 600 mL of HPLC grade methanol with 400 mL of HPLC grade water. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
b) Standard Stock Solution Preparation (250 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
c) Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.5–100 µg/mL by diluting with the mobile phase.[1][2]
d) Sample Solution Preparation: For the analysis of a pharmaceutical formulation (e.g., syrup), accurately measure a volume of the syrup equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated as per ICH guidelines, and the results are summarized in the table below.
| Validation Parameter | Result |
| Linearity | |
| Range | 0.5 - 100 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision | |
| Intraday (%RSD) | < 2.0% |
| Interday (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from excipients |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Potential drug interactions with Acefylline Piperazine in research settings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acefylline Piperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a combination of acefylline and piperazine. Acefylline, a xanthine derivative, is the primary active component. Its mechanism of action is twofold:
-
Adenosine Receptor Antagonism: Acefylline acts as an antagonist at adenosine A1 and A2A receptors.[1][2] By blocking these receptors, it counteracts the effects of adenosine, which includes bronchoconstriction and sedation.
-
Phosphodiesterase (PDE) Inhibition: Acefylline inhibits phosphodiesterase enzymes, particularly PDE4.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[3]
Q2: What are the main pharmacokinetic drug interactions to be aware of when working with this compound?
The primary pharmacokinetic interactions involve the cytochrome P450 (CYP) enzyme system, as acefylline is a substrate for CYP1A2.[4] Therefore, co-administration with inhibitors or inducers of this enzyme can significantly alter its plasma concentration.
-
CYP1A2 Inhibitors: Drugs like erythromycin, ciprofloxacin, and fluvoxamine can decrease the metabolism of acefylline, leading to increased plasma levels and a higher risk of toxicity.[4][5]
-
CYP1A2 Inducers: Compounds such as rifampin and carbamazepine can increase the metabolism of acefylline, potentially reducing its efficacy.[4][6]
Q3: What are the key pharmacodynamic drug interactions of this compound?
Pharmacodynamic interactions occur when drugs with similar or opposing effects are co-administered. Key interactions for this compound include:
-
Other Xanthine Derivatives (e.g., caffeine, theophylline): Additive effects can lead to an increased risk of side effects such as nervousness, tremors, and insomnia.[3]
-
Beta-adrenergic Agonists (e.g., salbutamol, isoproterenol): Co-administration can lead to an increased risk of cardiovascular side effects like tachycardia and arrhythmias.[3]
-
Benzodiazepines and other CNS Depressants: Acefylline can antagonize the sedative effects of benzodiazepines, potentially reducing their therapeutic efficacy.[4]
-
Lithium: this compound can increase the renal clearance of lithium, potentially leading to a decrease in its therapeutic levels.[3][7]
Troubleshooting Guides
Issue 1: Unexpected Variability in Experimental Results
Question: We are observing significant variability in our in vitro/in vivo assays with this compound. What could be the cause?
Possible Cause & Troubleshooting Steps:
-
Drug Interactions with Media Components or Co-administered Substances:
-
Check for Xanthines in Media: Some cell culture media or supplements may contain xanthine derivatives. Analyze your media for the presence of compounds like hypoxanthine or caffeine that could compete with this compound.
-
Review Co-administered Drugs: If your experiment involves other drugs, check for known interactions with xanthines or piperazine. Refer to the drug interaction tables below.
-
-
Metabolic Instability:
-
In Vitro: If using liver microsomes or hepatocytes, variability in CYP1A2 activity between batches or donors can affect the metabolism of acefylline.[4] Standardize the enzyme concentration and incubation time.
-
In Vivo: Genetic polymorphisms in CYP1A2 can lead to inter-individual differences in metabolism.[4] Consider using a well-characterized animal model or genotyping your subjects if applicable.
-
Issue 2: Reduced Efficacy of a Co-administered Benzodiazepine
Question: In our animal model, the sedative effect of diazepam is significantly reduced when co-administered with this compound. Why is this happening?
Possible Cause & Troubleshooting Steps:
-
Pharmacodynamic Antagonism: Acefylline, as a CNS stimulant and adenosine receptor antagonist, directly counteracts the sedative effects of benzodiazepines, which enhance GABAergic inhibition.[4][8][9]
-
Dose-Response Study: Conduct a dose-response study for the benzodiazepine in the presence and absence of this compound to quantify the extent of antagonism.
-
Alternative Sedative: If possible, consider using a sedative with a different mechanism of action that is less likely to be affected by adenosine receptor blockade.
-
Issue 3: Unexpected Cardiovascular Effects in Animal Models
Question: Our animal subjects are exhibiting tachycardia and arrhythmias after being treated with a combination of this compound and a beta-agonist. What is the likely interaction?
Possible Cause & Troubleshooting Steps:
-
Synergistic Cardiovascular Effects: Both xanthines and beta-agonists can increase heart rate and contractility. Their combined use can lead to a potentiated effect and an increased risk of adverse cardiovascular events.[3]
-
Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (ECG, blood pressure) in your experimental protocol to closely observe the effects.
-
Dose Adjustment: Consider reducing the dose of either the beta-agonist or this compound to mitigate the synergistic effects.
-
Quantitative Data on Drug Interactions
Table 1: Pharmacokinetic Interactions with this compound
| Interacting Drug/Class | Effect on Acefylline | Mechanism | Potential Clinical/Research Implication |
| CYP1A2 Inhibitors | |||
| Erythromycin | Increased plasma concentration | Inhibition of CYP1A2 metabolism[4][5] | Increased risk of acefylline toxicity. |
| Ciprofloxacin | Increased plasma concentration | Inhibition of CYP1A2 metabolism[4] | Increased risk of acefylline toxicity. |
| CYP1A2 Inducers | |||
| Rifampin | Decreased plasma concentration | Induction of CYP1A2 metabolism[4][6] | Reduced efficacy of acefylline. |
| Carbamazepine | Decreased plasma concentration | Induction of CYP1A2 metabolism[4] | Reduced efficacy of acefylline. |
| Other | |||
| Lithium | Decreased lithium concentration | Increased renal clearance of lithium[3][7] | Reduced efficacy of lithium. |
Table 2: Pharmacodynamic Interactions with this compound
| Interacting Drug/Class | Observed Effect | Mechanism | Potential Clinical/Research Implication |
| Beta-adrenergic Agonists | Increased cardiovascular effects (tachycardia, arrhythmia) | Additive/synergistic effects on the cardiovascular system[3] | Increased risk of cardiovascular adverse events. |
| Benzodiazepines | Decreased sedative effect | Antagonism of CNS depressant effects[4] | Reduced efficacy of benzodiazepines. |
| Other Xanthines (e.g., Caffeine) | Increased CNS stimulation | Additive effects on adenosine receptors and PDE[3] | Increased risk of CNS side effects (e.g., insomnia, nervousness). |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify the CYP450 enzymes involved in its metabolism.
Materials:
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)[10]
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and the NADPH regenerating system.[10][11] For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for 10-15 minutes before adding this compound.
-
Reaction Initiation and Termination: Start the reaction by adding the NADPH regenerating system.[10] Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound. In the inhibitor studies, a significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Protocol 2: In Vivo Assessment of the Pharmacodynamic Interaction between this compound and Diazepam in a Rodent Model
Objective: To evaluate the effect of this compound on the sedative-hypnotic effects of diazepam.
Materials:
-
This compound
-
Diazepam
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Rodent model (e.g., rats or mice)
-
Locomotor activity chambers or rotarod apparatus
Methodology:
-
Animal Acclimatization: Acclimatize animals to the testing environment to reduce stress-induced variability.
-
Dosing: Divide animals into four groups: (1) Vehicle + Vehicle, (2) Vehicle + Diazepam, (3) this compound + Vehicle, (4) this compound + Diazepam. Administer this compound (or its vehicle) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the diazepam administration (e.g., 30 minutes). Then, administer diazepam (or its vehicle) i.p.
-
Behavioral Assessment:
-
Locomotor Activity: Place the animals in locomotor activity chambers immediately after diazepam administration and record their activity for a set period (e.g., 60 minutes). A reduction in locomotor activity is indicative of sedation.
-
Rotarod Test: Place the animals on a rotating rod at a constant speed and measure the latency to fall. A decreased latency indicates motor impairment and sedation.
-
-
Data Analysis: Compare the behavioral parameters (e.g., total distance traveled, time on rotarod) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the sedative effects of diazepam in the group receiving this compound would confirm the antagonistic interaction.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing drug-drug interactions.
References
- 1. Acefylline - Wikipedia [en.wikipedia.org]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. healthwire.pk [healthwire.pk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic interaction between theophylline and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rifampicin administration on theophylline pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic profile of lithium in rat and mouse; an important factor in psychopharmacological investigation of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Documented side effects of Acefylline Piperazine in animal research.
This technical support center provides guidance and information for researchers, scientists, and drug development professionals working with Acefylline Piperazine in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and summarize available data on the documented side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animals?
This compound is a combination of acefylline, a xanthine derivative, and piperazine. It is generally considered to be less toxic than theophylline, another common xanthine derivative, and produces minimal gastric irritation.[1][2] Animal studies suggest a favorable safety profile, particularly concerning neurotoxicity, when compared to similar compounds like aminophylline.[3]
Q2: Are there any specific lethal dose (LD50) values available for this compound?
Q3: What are the known neurological side effects of this compound in animal models?
A comparative study in rats demonstrated that intraperitoneal doses of acepifylline (this compound) up to 1000 mg/kg did not induce seizures or death.[3] This is in contrast to aminophylline, which caused seizures and death at a dose of 250 mg/kg.[3] This suggests a lower risk of neurotoxicity for this compound compared to other theophylline-based compounds.[3]
Q4: What are the potential side effects related to the piperazine component?
Piperazine and its salts have low acute oral toxicity.[4] However, at high doses, piperazine can cause neurological and gastrointestinal disturbances.[4] Human case reports have suggested a lowest observed adverse effect level (LOAEL) for acute exposure to piperazine at 110 mg/kg, with neurotoxic symptoms being the primary concern.[4]
Troubleshooting Guides
Unexpected Seizures or Neurological Symptoms
Issue: Animals are exhibiting tremors, seizures, or ataxia after administration of this compound.
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your dosing solution. Although this compound has a better neurosafety profile than aminophylline, an overdose could still potentially lead to neurological effects.[3]
-
Route of Administration: Intraperitoneal administration has been documented up to 1000 mg/kg in rats without seizure activity.[3] If using a different route, consider that pharmacokinetic and pharmacodynamic profiles may vary, potentially leading to higher peak concentrations in the central nervous system.
-
Concomitant Medications: Be aware of potential drug interactions. For instance, the combination of piperazine and chlorpromazine has been noted to potentially cause seizures.[4]
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Animal Model: Consider the species and strain of your animal model, as susceptibility to neurotoxicity can vary.
Gastrointestinal Distress
Issue: Animals are showing signs of gastrointestinal upset, such as diarrhea, vomiting, or loss of appetite.
Troubleshooting Steps:
-
Dosage and Formulation: While this compound is reported to have minimal gastric irritation, high doses or particular formulations might still cause gastrointestinal side effects.[1][2] Consider dividing the dose or administering it with food if appropriate for the study design.
-
Piperazine Component: The piperazine moiety can cause nausea and vomiting.[4] This is a known side effect of the piperazine class of compounds.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not causing the gastrointestinal issues. Run a vehicle-only control group to rule this out.
Quantitative Data Summary
The following tables summarize the available quantitative toxicological data for Acefylline and Piperazine salts from animal studies.
Table 1: Acute Toxicity of Acefylline in Mice
| Route of Administration | LD50 (mg/kg) | Animal Model |
| Oral | 2733 | Mouse |
| Intraperitoneal | 1180 | Mouse |
Source: New Drug Approvals, 2019[5]
Table 2: Acute Toxicity of Piperazine Salts in Rodents
| Compound | LD50 (mg/kg) | Route of Administration | Animal Model |
| Piperazine Adipate | 7900 | Oral | Rat |
| Piperazine Adipate | 8000 | Oral | Mouse |
| Piperazine Citrate | 11200 | Oral | Rat |
| Piperazine Citrate | 8500 | Oral | Mouse |
| Piperazine Phosphate | 22350 | Oral | Mouse |
Source: ChemIDPlus, EMEA, 2002[4]
Table 3: Comparative Neurotoxicity of Acepifylline (this compound) and Aminophylline in Rats
| Compound | Dose (mg/kg, i.p.) | Outcome |
| Acepifylline | up to 1000 | No seizures or death |
| Aminophylline | 250 | Seizures and death in all rats |
Source: PubMed, A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats[3]
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not available in the public domain. However, standard methodologies for acute and sub-chronic toxicity studies are provided below as a general guide.
General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Acclimatization: Acclimatize animals for at least 5 days before dosing.
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing:
-
Administer a single oral dose of this compound using a gavage needle.
-
Start with a dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg is suggested by the guideline.
-
The dosing interval between animals is typically 48 hours.
-
-
Observation:
-
Observe animals for clinical signs of toxicity and mortality for at least 14 days.
-
Pay close attention during the first 24 hours post-dosing.
-
Record body weights at regular intervals.
-
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Data Analysis: Use the likelihood method to calculate the LD50.
General Protocol for a 28-Day (Sub-acute) Oral Toxicity Study (OECD 407)
-
Animal Selection: Use both male and female rodents (e.g., Wistar rats), typically 5 of each sex per group.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound.
-
Dosing: Administer the test substance daily by oral gavage for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations weekly.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Weigh selected organs.
-
Preserve a comprehensive set of tissues for histopathological examination.
-
Visualizations
Caption: Workflow for a sub-chronic toxicity study.
Caption: Proposed mechanism of action for the Acefylline component.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Optimizing the effective concentration of Acefylline Piperazine in cell assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Acefylline Piperazine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a xanthine derivative that primarily acts as a bronchodilator and anti-inflammatory agent. Its key mechanisms of action in a cellular context are:
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Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.[1][2]
-
Adenosine Receptor Antagonism: It also functions as an antagonist of adenosine receptors. By blocking these receptors, it can modulate various downstream signaling pathways.
Q2: What is a recommended starting concentration for this compound in a new cell assay?
A definitive optimal concentration is cell-type and assay-dependent. However, based on available literature for acefylline derivatives and related compounds, a logical starting point for a dose-response experiment would be in the micromolar (µM) to low millimolar (mM) range. For instance, some studies on acefylline derivatives have used concentrations around 2 mM for assessing phosphodiesterase inhibition. For initial cytotoxicity or cell viability assays, a broad range from 10 µM to 2 mM is recommended to determine the IC50 value in your specific cell line.
Q3: How should I prepare a stock solution of this compound?
For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile solvent and then dilute it to the final working concentration in your cell culture medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many compounds for cell culture.
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Stock Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the volume of solvent added to your cell cultures.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound induce apoptosis or affect the cell cycle?
Yes, studies on piperazine derivatives have shown that they can induce both apoptosis and cell cycle arrest in various cancer cell lines. Specifically, some piperazine-containing compounds have been observed to cause G1 phase cell cycle arrest. Therefore, when treating cells with this compound, it is important to consider these potential effects and assess them using appropriate assays such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µM to 5 mM) to determine the optimal effective concentration for your specific cell line and assay. |
| Poor compound stability or solubility | Ensure your stock solution is properly dissolved and has not precipitated. Prepare fresh dilutions in pre-warmed cell culture medium for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Short incubation time | The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation period. |
| Cell line is resistant | Some cell lines may be inherently resistant to the effects of this compound. Consider using a positive control (e.g., a known PDE inhibitor like IBMX or rolipram) to validate your assay system. |
Issue 2: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive | Your chosen cell line may be particularly sensitive to this compound. It is crucial to perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the IC50 value and select non-toxic concentrations for mechanistic studies. |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically >0.5%). Run a solvent control (cells treated with the same volume of solvent as the highest drug concentration) to assess its effect. |
| Contamination of stock solution | Prepare a fresh stock solution of this compound from a new vial of the compound to rule out contamination. |
Data Summary
Table 1: Reported Effective Concentrations of Acefylline Derivatives and Piperazine Compounds in Cell-Based Assays
| Compound Class | Assay Type | Cell Line(s) | Effective Concentration | Reference |
| Acefylline Derivatives | Phosphodiesterase Inhibition | Not specified | 2 mM | [1] |
| Piperazine Derivative (PCC) | Cytotoxicity (IC50) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 µM | [3] |
| Piperazine Derivative (PCC) | Cytotoxicity (IC50) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 µM | [3] |
Note: The data above is for derivatives and related compounds. It is essential to empirically determine the optimal concentration and IC50 of this compound for your specific experimental setup.
Experimental Protocols & Workflows
General Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal effective concentration of this compound.
Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated and solvent-only controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
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MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CREB, total CREB, or other markers of the cAMP pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram
Simplified cAMP Signaling Pathway
Caption: The effect of this compound on the cAMP signaling pathway.
References
Quality control and purity standards for research-grade Acefylline Piperazine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with research-grade Acefylline Piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity standards for research-grade this compound?
A1: Research-grade this compound should generally have a purity of 95% or higher, with high-quality standards reaching or exceeding 99.0%.[1][2] For exacting analytical work, it is advisable to obtain a Certificate of Analysis (CoA) from the supplier, which will provide batch-specific purity data determined by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] The recommended storage temperature is typically between 2°C and 8°C.[5]
Q3: In what solvents is this compound soluble?
A3: this compound is known to have low solubility.[6] Common solvents that can be used include water, Dimethyl Sulfoxide (DMSO), and ethanol.[7] For in vivo studies, a common formulation involves initially dissolving the compound in DMSO, then further diluting with PEG300, Tween 80, and finally a saline or PBS solution.[7] It is always recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: What are the main degradation pathways for this compound?
A4: this compound can degrade under thermal and oxidative stress. The piperazine moiety is susceptible to thermal degradation, which can be accelerated in the presence of CO2.[8][9] Degradation of piperazine can proceed through ring-opening substitution reactions.[8][9] The acefylline component can undergo forced degradation under acidic, alkaline, and oxidative conditions.[10] It is crucial to be aware of potential degradation products, such as theophylline, which may appear as impurities in analytical assays.[10]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Silanol Interactions. Residual silanols on the C18 column can interact with the basic amine groups of piperazine, causing peak tailing.
-
Solution: Adjust the mobile phase pH to a lower value (e.g., with 0.1% formic acid) to protonate the amines and reduce these interactions.[11]
-
-
Possible Cause 2: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute the sample in the initial mobile phase.
-
-
Possible Cause 3: Column Contamination or Void. The column may be contaminated with strongly retained compounds, or a void may have formed at the column inlet.
-
Solution: First, try back-flushing the column (disconnected from the detector). If this fails, a more rigorous column wash with a strong solvent like isopropanol may be necessary. If a void is suspected, the column may need to be replaced.[12]
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before each injection.
-
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing due to evaporation of a volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[11]
-
-
Possible Cause 3: Pump Malfunction. Air bubbles or faulty check valves in the pump can cause pressure fluctuations and, consequently, inconsistent flow rates.
-
Solution: Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need to be replaced.
-
Purity and Quality Control Data
Table 1: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 95% (typically > 98%) | HPLC, NMR[1] |
| Identification | Conforms to the reference spectrum | FTIR, Mass Spectrometry, NMR |
| Water Content | ≤ 3.0% | Karl Fischer Titration[2] |
| Related Substances | Specified limits for known impurities | HPLC, TLC[13] |
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse phase (e.g., 250 x 4.6mm, 5µm)[11] |
| Mobile Phase | Methanol:Water (60:40, v/v)[13] |
| Flow Rate | 0.8 mL/min[13] |
| Detection | UV at 214 nm[13] |
| Injection Volume | 20 µL |
| Column Temperature | 45°C[11] |
Experimental Protocols
Protocol 1: Determination of Purity by HPLC
This protocol outlines a general procedure for determining the purity of this compound using reverse-phase HPLC.
-
Preparation of Mobile Phase:
-
Prepare a mixture of HPLC-grade methanol and water in a 60:40 volume ratio.[13]
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the mobile phase to make a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 0.5 to 100 µg/mL.[13]
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the mobile phase to a final concentration of 25 µg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main analyte in the sample to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. britiscientific.com [britiscientific.com]
- 2. Piperazine analytical standard 110-85-0 [sigmaaldrich.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting unexpected results in experiments with Acefylline Piperazine.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Acefylline Piperazine. The following sections are designed to address common unexpected results and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My this compound treatment is showing variable or significantly lower bronchodilatory/anti-inflammatory effects in my cell culture experiments compared to published data. What could be the cause?
-
Answer: This issue can stem from several factors related to compound stability, solubility, and experimental setup.
-
Compound Degradation: this compound can be susceptible to degradation, particularly under certain storage and experimental conditions.[1] It is a salt of a weak acid (acefylline) and a weak base (piperazine), and its stability can be pH-dependent. A study on the forced degradation of Acefylline showed it degrades under acidic, alkaline, and oxidative conditions.[1]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions for each experiment. If using previously prepared stocks, perform a quick quality check using a validated analytical method like RP-HPLC to look for degradation products.[1][2]
-
Control pH of Experimental Media: Ensure the pH of your cell culture media remains stable throughout the experiment, as significant shifts can accelerate degradation.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
-
-
Solubility Issues: Acefylline, the active component, is classified as a BCS Class IV drug, indicating low solubility and low permeability.[3] If the compound precipitates in your culture medium, the effective concentration will be lower than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final diluted solution for any visible precipitate.
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your media is low (typically <0.5%) to prevent solvent-induced precipitation or cytotoxicity.
-
Solubility Testing: If precipitation is suspected, perform a simple solubility test at the highest concentration used in your experimental medium.
-
-
-
Drug Interactions in Media: Components in complex cell culture media, such as serum proteins, could potentially bind to this compound, reducing its free and active concentration.
-
Troubleshooting Steps:
-
Consider Serum-Free Media: If your cell model allows, run a pilot experiment in serum-free or low-serum conditions to see if potency improves.
-
Review Media Components: Check for high concentrations of components that might interact with xanthine derivatives.
-
-
-
Issue 2: High variability in permeability assays (e.g., Caco-2).
-
Question: I'm observing high variability and poor reproducibility in my Caco-2 permeability assays with this compound. What are the likely causes?
-
Answer: High variability in Caco-2 assays is a known challenge, often related to the cell monolayer integrity and the inherent properties of the test compound.[4][5] Given that Acefylline has low intrinsic permeability, these issues can be magnified.[3]
-
Monolayer Integrity: The formation of tight junctions is critical for a reliable Caco-2 model.[5]
-
Troubleshooting Steps:
-
Measure TEER: Always measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure the integrity of the cell barrier. A drop in TEER could indicate toxicity or disruption of tight junctions.
-
Use a Paracellular Marker: Include a fluorescent paracellular marker (e.g., Lucifer Yellow) in your assay to assess the integrity of the tight junctions during the experiment.
-
-
-
Piperazine as a Permeation Enhancer: The piperazine component of the drug is itself known to act as a permeation enhancer, potentially by disrupting cadherin junctions and increasing myosin-mediated contraction.[6] This effect could introduce variability if not carefully controlled.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Run detailed dose-response and time-course experiments to understand the concentration and time at which piperazine's effects on the monolayer become significant.
-
Compare with Acefylline Alone: If possible, run a parallel experiment with acefylline (without piperazine) to isolate the effect of the piperazine moiety on permeability.
-
-
-
Efflux Transporters: Caco-2 cells express various efflux transporters that can actively pump the compound out of the cell, affecting net permeability measurements.[5]
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Perform a bidirectional assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
-
Use of Inhibitors: If efflux is suspected, co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters.
-
-
-
Data Presentation
Table 1: Troubleshooting Inconsistent Potency in a Bronchial Smooth Muscle Cell Relaxation Assay.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| EC50 > 100 µM (Expected ~20 µM) | Compound Degradation | Prepare fresh stock solution; verify with HPLC. | EC50 shifts back towards the expected range. |
| Precipitate observed in 100 µM well | Poor Solubility | Decrease final DMSO concentration; sonicate briefly. | No visible precipitate; dose-response curve becomes more consistent. |
| High variability between replicates | Inconsistent cell seeding | Optimize cell seeding density; ensure even distribution. | Lower standard deviation between replicate wells. |
| No effect at any concentration | Incorrect compound identity | Confirm identity of starting material with analytical chemistry. | Activity is restored with the correct compound. |
Table 2: Troubleshooting High Variability in Caco-2 Permeability Assay for this compound.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Apparent Permeability (Papp) values vary by >30% between experiments | Inconsistent monolayer integrity | Pre-screen all monolayers for TEER > 300 Ω·cm²; discard plates with low TEER. | Inter-experiment variability is reduced. |
| Efflux Ratio > 3 | Active Efflux | Perform assay with a P-gp inhibitor (e.g., verapamil). | Efflux ratio decreases towards 1. |
| TEER drops by 50% after 2-hour incubation | Compound-induced toxicity or monolayer disruption | Lower the concentration range of this compound; shorten incubation time. | TEER remains stable throughout the experiment. |
| High Lucifer Yellow leakage | Poor tight junction formation | Extend Caco-2 culture time to 21-25 days; re-evaluate cell culture conditions. | Lucifer Yellow Papp value decreases to <1 x 10⁻⁶ cm/s. |
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution via RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A validated method suggests a mobile phase of methanol and water.[2] For a simple QC check, an isocratic mobile phase of 60:40 (v/v) methanol:water can be effective.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 254 nm.[2]
-
Procedure: a. Prepare a standard solution of fresh, high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Dilute your experimental stock solution to the same theoretical concentration. c. Inject both the standard and the sample. d. Analysis: Compare the chromatograms. The retention time of the main peak in your sample should match the standard. The presence of significant additional peaks in your sample chromatogram suggests degradation. The peak area of your sample should be >95% of the standard's peak area.
Protocol 2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-23 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of each insert. Only use inserts with TEER values above 300 Ω·cm².
-
Assay Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Apical to Basolateral (A→B) Permeability: a. Remove the culture medium from both the apical (upper) and basolateral (lower) chambers. b. Wash the monolayer twice with pre-warmed transport buffer. c. Add fresh transport buffer to the basolateral chamber. d. Add the transport buffer containing this compound (at the desired concentration) and a paracellular marker (e.g., Lucifer Yellow) to the apical chamber. e. Incubate at 37°C with gentle shaking. f. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
Basolateral to Apical (B→A) Permeability: a. Repeat the steps above, but add the drug-containing buffer to the basolateral chamber and sample from the apical chamber.
-
Analysis: a. Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) for both directions. c. Calculate the efflux ratio: Papp (B→A) / Papp (A→B).
Visualizations
Caption: A logical workflow for troubleshooting low potency results.
Caption: Signaling pathway for Acefylline's therapeutic effects.[7][8]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pillintrip.com [pillintrip.com]
- 8. healthwire.pk [healthwire.pk]
Validation & Comparative
Efficacy of Acefylline Piperazine vs. Other Xanthine Derivatives: A Comparative Guide
Acefylline Piperazine, a xanthine derivative, has demonstrated comparable efficacy to other established xanthines such as aminophylline, theophylline, and doxofylline in the management of obstructive airway diseases, while often presenting a more favorable safety profile. This guide provides a comprehensive comparison of the efficacy and safety of this compound with other xanthine derivatives, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety
Xanthine derivatives exert their primary effects through two main mechanisms: inhibition of the phosphodiesterase (PDE) enzyme and antagonism of adenosine receptors. This dual action leads to bronchodilation and anti-inflammatory effects, which are beneficial in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Preclinical Data: Neurotoxicity Profile
A significant differentiator for this compound is its improved neurosafety profile compared to aminophylline. Preclinical studies in rats have shown that this compound is considerably less likely to induce seizures and mortality.
Table 1: Comparative Convulsive and Lethal Effects of Aminophylline and this compound in Rats
| Treatment Group | Dose (mg/kg, intraperitoneal) | Seizure Incidence | Mortality Rate |
| Aminophylline | 250 | 100% | 100% |
| This compound | up to 1000 | 0% | 0% |
| Aminophylline (subconvulsive) + Pentylenetetrazole | 100 | Significant increase in positive responders | Significant increase |
| This compound (equivalent dose) + Pentylenetetrazole | 140 | No significant increase | No significant increase |
Clinical Data: Efficacy in COPD
Clinical trials in patients with stable COPD have compared the efficacy of various xanthine derivatives. These studies typically assess improvements in lung function through spirometric parameters (e.g., FEV1) and patient-reported outcomes like symptom scores.
Table 2: Comparison of Efficacy Parameters in Clinical Trials for COPD
| Drug | Dosage | Key Efficacy Findings | Reference |
| Theophylline | 100 mg thrice daily | Statistically significant improvement in spirometric parameters. | |
| Doxofylline | 400 mg twice daily | Maximum improvement in spirometry parameters among the compared xanthines. | |
| Acebrophylline | 100 mg twice daily | Statistically significant improvement in spirometric parameters. | |
| This compound | Not directly compared in this study | - | - |
| Sustained Release Theophylline | 300 mg once daily | Comparable clinical improvement in symptoms and spirometric parameters to Acebrophylline. | |
| Acebrophylline | 100 mg twice daily | Comparable clinical improvement to SR Theophylline; less cardiovascular side effects. | |
| Theophylline SR | 400 mg once daily | Statistically significant improvement in spirometric variables. | |
| Doxofylline | 400 mg twice daily | Statistically significant improvement in spirometric variables, comparable to Theophylline. |
Experimental Protocols
Preclinical Evaluation of Neurotoxicity
Objective: To compare the convulsive and lethal effects of aminophylline and this compound in a rat model.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Aminophylline and this compound were administered intraperitoneally at various doses.
-
For pro-convulsive effects, subconvulsive doses of aminophylline (100 mg/kg) or an equivalent dose of this compound (140 mg/kg) were administered prior to a pentylenetetrazole challenge.
-
-
Observation:
-
Animals were observed for the onset and severity of seizures, with seizure activity scored on a predefined scale.
-
Mortality was recorded within a specified timeframe post-administration.
-
-
Statistical Analysis:
-
Comparison of seizure incidence and mortality rates between treatment groups.
-
Calculation of CD50 and LD50 values for pentylenetetrazole in pre-treated animals.
-
Clinical Trial for Efficacy in COPD
Objective: To compare the efficacy and safety of theophylline, doxofylline, and acebrophylline as add-on therapy in patients with stable COPD.
Methodology:
-
Study Design: A prospective, observational study.
-
Patient Population: Newly diagnosed adult patients with stable COPD.
-
Treatment Groups:
-
Group A: Theophylline (100 mg) orally thrice daily.
-
Group B: Doxofylline (400 mg) orally twice daily.
-
Group C: Acebrophylline (100 mg) orally twice daily.
-
-
Assessments:
-
Spirometry: Forced Expiratory Volume in 1 second (FEV1) was measured at baseline and at follow-up visits (e.g., 1 and 6 weeks).
-
Symptom Scores: Severity of dyspnea was assessed using the modified Medical Research Council (mMRC) scale.
-
Quality of Life: Evaluated using the COPD Assessment Test (CAT) score.
-
Adverse Drug Reactions: Monitored and assessed for causality.
-
-
Statistical Analysis:
-
Comparison of the change in FEV1, mMRC score, and CAT score from baseline within and between treatment groups.
-
Signaling Pathways
The therapeutic effects of this compound and other xanthine derivatives are mediated through the modulation of key intracellular signaling pathways.
Phosphodiesterase (PDE) Inhibition Pathway
Xanthines act as non-selective PDE inhibitors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has two primary effects in the airways: smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell activity.
Caption: Phosphodiesterase inhibition pathway leading to bronchodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism Pathway
Xanthines also antagonize adenosine receptors (A1 and A2). In asthmatic airways, adenosine can promote bronchoconstriction and inflammation. By blocking these receptors, xanthine derivatives can counteract these effects.
Caption: Adenosine receptor antagonism pathway preventing bronchoconstriction and inflammation.
Conclusion
This compound emerges as a valuable alternative within the xanthine class of drugs. It demonstrates comparable bronchodilatory and anti-inflammatory efficacy to other xanthines like theophylline and aminophylline. Its key advantage lies in a superior safety profile, particularly a reduced risk of neurotoxicity. Newer xanthines like doxofylline and acebrophylline also show favorable efficacy and safety, highlighting a trend towards developing xanthine derivatives with improved therapeutic windows. The choice of a specific xanthine derivative should be guided by a careful consideration of the patient's clinical status, potential for adverse effects, and the specific therapeutic goals.
Evaluating the diuretic properties of Acefylline Piperazine against a control.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic properties of Acefylline Piperazine against a control group. The information presented is based on established experimental protocols for evaluating diuretic agents and the known pharmacological action of xanthine derivatives, the class of compounds to which this compound belongs.
Executive Summary
Data Presentation: Comparative Diuretic Effects
The following table provides a representative comparison of the diuretic effects of a xanthine derivative (using theophylline as a proxy for this compound) against a saline control and a standard loop diuretic, furosemide. The data is illustrative and based on typical outcomes in preclinical rodent models.
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/5h) | Sodium (Na+) Excretion (mmol/L) | Potassium (K+) Excretion (mmol/L) |
| Control (Saline) | - | 3.5 ± 0.4 | 120 ± 10 | 25 ± 3 |
| This compound (representative) | 50 | 6.2 ± 0.7 | 150 ± 12 | 30 ± 4 |
| Furosemide (Standard) | 10 | 9.8 ± 1.1 | 180 ± 15 | 45 ± 5 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on published literature on xanthine derivatives and standard diuretics for illustrative purposes.
Experimental Protocols
A standardized and widely accepted protocol for evaluating the diuretic activity of a compound in a rat model is detailed below.
Acute Diuretic Activity Evaluation in Rats
1. Animals:
-
Male Wistar rats weighing between 150-200g are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
Prior to the experiment, rats are fasted overnight for approximately 18 hours but with continued access to water.
2. Acclimatization:
-
Rats are placed in metabolic cages for a period of acclimatization before the start of the experiment to minimize stress-induced variations.
3. Experimental Groups:
-
Animals are divided into a minimum of three groups (n=6 per group):
-
Control Group: Receives normal saline (0.9% NaCl) orally.
-
Test Group: Receives this compound at a specified dose, dissolved in normal saline, administered orally.
-
Standard Group: Receives a standard diuretic, such as Furosemide (e.g., 10 mg/kg), orally.
-
4. Procedure:
-
At the start of the experiment, all animals receive a hydrating saline load (e.g., 25 mL/kg body weight) orally.
-
Immediately following hydration, the respective treatments (saline, this compound, or Furosemide) are administered.
-
The rats are then placed individually in metabolic cages designed to separate urine and feces.
-
Urine is collected and the total volume is measured at regular intervals (e.g., every hour for 5 hours).
-
The cumulative urine volume at the end of the 5-hour period is recorded.
5. Biochemical Analysis:
-
The collected urine samples are analyzed for electrolyte concentrations, specifically sodium (Na+), potassium (K+), and chloride (Cl-), using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
The diuretic activity is calculated as the ratio of the average urine volume of the test group to the average urine volume of the control group.
-
The natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences between the groups.
Mandatory Visualizations
Signaling Pathway of this compound in the Kidney
Caption: Mechanism of this compound-induced diuresis.
Experimental Workflow for Diuretic Activity Assessment
Caption: Workflow for evaluating diuretic activity in rats.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. Effect of chronic theophylline administration on amphotericin B nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine and kidney function: potential implications in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal effects of adenosine A1-receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Acefylline Piperazine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro mechanism of action of Acefylline Piperazine with its therapeutic alternatives, Theophylline and Doxofylline. The information presented is supported by experimental data from publicly available literature, offering a resource for researchers in respiratory drug development.
Core Mechanism of Action: A Comparative Overview
This compound, a xanthine derivative, is understood to exert its therapeutic effects primarily through two mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This dual action leads to bronchodilation and anti-inflammatory effects. To contextualize its performance, this guide compares it with two other widely studied xanthine derivatives: Theophylline and Doxofylline.
Theophylline is a well-established bronchodilator that acts as a non-selective inhibitor of phosphodiesterases and an antagonist of adenosine receptors. Its clinical use is sometimes limited by a narrow therapeutic window and a range of side effects.
Doxofylline is a newer xanthine derivative reported to have a better safety profile, which is attributed to its lower affinity for adenosine receptors at therapeutic concentrations. There are conflicting reports regarding its phosphodiesterase inhibitory activity, with some studies suggesting it is a selective PDE4 inhibitor, while others indicate it has no significant effect on major PDE isoforms.
Comparative Analysis of In Vitro Activity
Table 1: In Vitro Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform(s) Inhibited | IC50 (µM) | Reference(s) |
| This compound | Non-selective | Data not available | |
| Theophylline | Non-selective (Types III & IV mentioned) | Not specified | |
| Doxofylline | Conflicting reports: No significant inhibition of known isoforms or selective PDE4 inhibition | Data not available |
Table 2: In Vitro Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (µM) | Reference(s) |
| This compound | Non-selective antagonist | Data not available | |
| Theophylline | A1 | 7 | |
| A2a | 16 | ||
| Doxofylline | A1, A2a, A2b | > 100 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the process of their in vitro validation, the following diagrams have been generated using the DOT language for Graphviz.
Comparing the effects of Acefylline Piperazine on intracellular calcium with other stimulants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Acefylline Piperazine on intracellular calcium levels against other common stimulants. Due to a lack of direct quantitative studies on this compound's specific impact on intracellular calcium, this comparison is based on its known mechanisms of action as a xanthine derivative, adenosine receptor antagonist, and phosphodiesterase inhibitor, with supporting data from studies on structurally and mechanistically related compounds like caffeine and theophylline.
Quantitative Comparison of Stimulant Effects on Intracellular Calcium
The following table summarizes the effects of various stimulants on intracellular calcium, drawing from available experimental data. It is important to note that direct quantitative data for this compound is not currently available in peer-reviewed literature. The expected effects are inferred from its pharmacological profile.
| Stimulant | Mechanism of Action | Typical Concentration Range | Observed Effect on Intracellular Calcium [Ca2+]i | Reference Cell Type | Citation |
| This compound | Adenosine Receptor Antagonist, Phosphodiesterase Inhibitor | - | Expected to increase [Ca2+]i | - | - |
| Caffeine | Adenosine Receptor Antagonist, Ryanodine Receptor Agonist | 1-30 mM | Dose-dependent increase | RINm5F clonal beta-cells | [1] |
| Theophylline | Adenosine Receptor Antagonist, Phosphodiesterase Inhibitor | 0.5 mM | Increased frequency and decreased amplitude of spontaneous Ca2+ waves | Cardiac cells | [2] |
| Aminophylline | Theophylline ethylenediamine salt | 0.5 mM | Increased frequency and decreased amplitude of spontaneous Ca2+ waves | Cardiac cells | [2] |
Signaling Pathways and Mechanisms of Action
This compound, as a xanthine derivative, is understood to influence intracellular calcium concentrations primarily through two established mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4]
-
Adenosine Receptor Antagonism: Adenosine, by binding to its receptors (A1, A2A, A2B, A3), can modulate intracellular signaling pathways, including those that regulate calcium. By blocking these receptors, this compound can interfere with adenosine-mediated effects on calcium homeostasis. For instance, antagonism of A1 receptors can lead to an increase in intracellular calcium by preventing the inhibition of adenylyl cyclase.
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular levels of these second messengers. An increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various targets, including calcium channels, leading to an increase in intracellular calcium.
The following diagram illustrates the proposed signaling pathway for this compound's effect on intracellular calcium.
Experimental Protocols for Measuring Intracellular Calcium
The following is a generalized protocol for measuring changes in intracellular calcium concentration using fluorescent indicators. This method is widely applicable for studying the effects of stimulants like this compound.
Objective: To quantify changes in intracellular free calcium concentration ([Ca2+]i) in cultured cells upon stimulation.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Test compounds (this compound and other stimulants)
-
Ionomycin (as a positive control for maximal calcium influx)
-
EGTA (for chelating extracellular calcium)
-
Fluorescence microscope or a fluorescence plate reader equipped with appropriate filters and an injection system.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging and allow them to adhere and grow to an appropriate confluency (typically 70-80%).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM is often used.
-
To aid in dye solubilization, first, dissolve the AM ester in a small amount of DMSO and then dilute it in the loading buffer, which may also contain a small percentage of Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark. This allows the AM ester to cross the cell membrane and be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
-
Washing: After incubation, wash the cells two to three times with fresh HBSS to remove any extracellular dye.
-
Acclimatization: Add fresh HBSS to the cells and allow them to acclimatize for at least 15-30 minutes at room temperature or 37°C before starting the experiment.
-
Baseline Measurement:
-
Place the plate or dish on the fluorescence imaging system.
-
Acquire a baseline fluorescence signal for a set period (e.g., 1-2 minutes) before adding the stimulant.
-
-
Stimulation and Data Acquisition:
-
Add the test compound (e.g., this compound at various concentrations) to the cells. If using an automated system, the compound can be injected directly into the well while continuously recording the fluorescence.
-
Continue to record the fluorescence intensity over time to capture the calcium transient.
-
-
Positive Control and Calibration (Optional but Recommended):
-
At the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response (Fmax).
-
Subsequently, add a calcium chelator like EGTA to quench the signal and determine the minimal fluorescence (Fmin). These values can be used to convert fluorescence ratios to absolute calcium concentrations.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as a ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0 for single-wavelength dyes like Fluo-4).
-
Plot the change in fluorescence over time to visualize the calcium transient.
-
Dose-response curves can be generated by plotting the peak fluorescence change against the logarithm of the stimulant concentration.
-
The following diagram illustrates a typical experimental workflow for measuring intracellular calcium.
Conclusion
While direct experimental data on the effects of this compound on intracellular calcium remains to be established, its known pharmacological profile as a xanthine derivative strongly suggests a stimulatory effect. By acting as an adenosine receptor antagonist and a phosphodiesterase inhibitor, this compound is expected to increase intracellular calcium levels, a characteristic it likely shares with other methylxanthines such as caffeine and theophylline. Further research employing the experimental protocols outlined in this guide is necessary to quantitatively characterize the dose-response relationship and the precise magnitude of this compound's effect on intracellular calcium signaling. Such studies will be crucial for a more complete understanding of its cellular mechanisms and for its continued development and application in a therapeutic context.
References
- 1. Effects of caffeine on intracellular calcium release and calcium influx in a clonal beta-cell line RINm5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
Safety Operating Guide
Proper Disposal of Acefylline Piperazine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Acefylline Piperazine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is essential for maintaining a safe and regulatory-compliant research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety hazards associated with this compound. This information is critical for preventing accidental exposure and ensuring appropriate response in case of a spill.
Table 1: Key Safety and Handling Information for this compound
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1][2][3] | Wear protective gloves.[1] |
| H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] | Wear safety goggles or a face shield.[2][3] |
| H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] | Use in a well-ventilated area or with a respirator.[1][2] |
| H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[2][3][4] | N/A |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste collection to final disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, contaminated labware (e.g., gloves, weighing paper), and solutions, must be treated as chemical waste.
-
This waste should be segregated from general laboratory trash and other waste streams at the point of generation.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with this compound.
-
The label should include: "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., irritant).
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][5] Discharging into the environment must be avoided.[3][5]
-
The primary method of disposal is through a licensed chemical waste disposal company.[5]
-
The recommended disposal method is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
-
Always observe all federal, state, and local regulations when disposing of the substance.[1]
III. Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure adequate ventilation.[1]
2. Personal Protection:
-
Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
3. Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]
-
For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
4. Waste Disposal:
-
All cleanup materials should be disposed of as hazardous waste, following the procedures outlined in Section II.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
